3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one
CAS No.:
Cat. No.: VC20118013
Molecular Formula: C28H24N4O2S2
Molecular Weight: 512.6 g/mol
* For research use only. Not for human or veterinary use.
![3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one -](/images/structure/VC20118013.png)
Specification
Molecular Formula | C28H24N4O2S2 |
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Molecular Weight | 512.6 g/mol |
IUPAC Name | (5Z)-5-[[4-oxo-2-(2-phenylethylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Standard InChI | InChI=1S/C28H24N4O2S2/c1-19(21-12-6-3-7-13-21)32-27(34)23(36-28(32)35)18-22-25(29-16-15-20-10-4-2-5-11-20)30-24-14-8-9-17-31(24)26(22)33/h2-14,17-19,29H,15-16H2,1H3/b23-18- |
Standard InChI Key | FPJMNTUUCKVGNI-NKFKGCMQSA-N |
Isomeric SMILES | CC(C1=CC=CC=C1)N2C(=O)/C(=C/C3=C(N=C4C=CC=CN4C3=O)NCCC5=CC=CC=C5)/SC2=S |
Canonical SMILES | CC(C1=CC=CC=C1)N2C(=O)C(=CC3=C(N=C4C=CC=CN4C3=O)NCCC5=CC=CC=C5)SC2=S |
Introduction
The compound 3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that belongs to the class of heterocyclic compounds. It is characterized by its intricate structure, which includes a pyrido[1,2-a]pyrimidin-4-one backbone, a thiazolidin moiety, and various functional groups such as amino and phenyl groups. This compound is of interest in medicinal chemistry due to its potential biological activities.
Synthesis and Preparation
The synthesis of such complex heterocyclic compounds typically involves multi-step processes. These may include:
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Condensation reactions to form the thiazolidin ring.
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Coupling reactions to attach the pyrido[1,2-a]pyrimidin-4-one backbone to the thiazolidin moiety.
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Amination reactions to introduce the amino group.
Potential Biological Activities
Compounds with similar structures have shown potential in various therapeutic areas, including:
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Oncology: Due to their ability to interact with biological targets involved in cancer cell proliferation.
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Neurology: They may exhibit neuroprotective effects or influence neurotransmitter systems.
Data Table: Comparison of Similar Compounds
Compound Name | Molecular Weight (g/mol) | XLogP3-AA | Hydrogen Bond Donor Count | Hydrogen Bond Acceptor Count |
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2-(Allylamino)-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one | 462.6 | 4.3 | 1 | 6 |
Phenyl 3-(4-fluorophenyl)-3,4-dihydro-4-oxo-1-phthalazinecarboxylate | 360.3 | 4.4 | 0 | 5 |
3-{(Z)-[3-(2-Methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(1-phenylethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one | Not listed | Not listed | Not listed | Not listed |
Note: The data for 3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is not available in the provided sources.
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